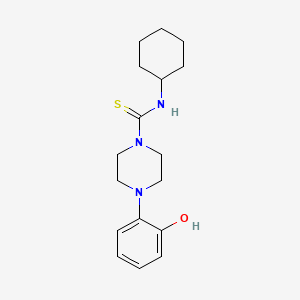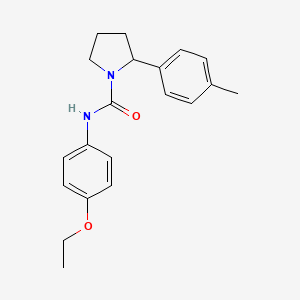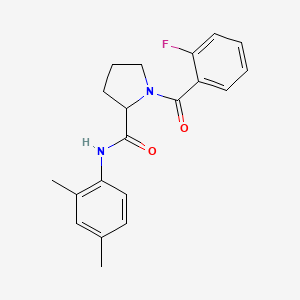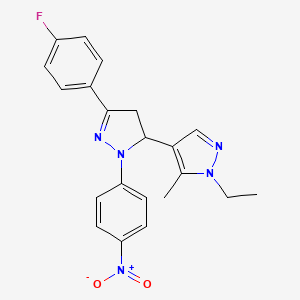
N-cyclohexyl-4-(2-hydroxyphenyl)piperazine-1-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-4-(2-hydroxyphenyl)piperazine-1-carbothioamide is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound, in particular, has a molecular formula of C17H25N3OS and a molecular weight of 319.4649 .
Vorbereitungsmethoden
The synthesis of N-cyclohexyl-4-(2-hydroxyphenyl)piperazine-1-carbothioamide can be achieved through various synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines, which can then be deprotected to yield the desired compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
N-cyclohexyl-4-(2-hydroxyphenyl)piperazine-1-carbothioamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, piperazine derivatives, including N-cyclohexyl-4-(2-hydroxyphenyl)piperazine-1-carbothioamide, are studied for their potential therapeutic effects, such as antimicrobial, antiviral, and anticancer activities . In the industry, these compounds are used in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N-cyclohexyl-4-(2-hydroxyphenyl)piperazine-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of essential biomolecules, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
N-cyclohexyl-4-(2-hydroxyphenyl)piperazine-1-carbothioamide can be compared with other similar piperazine derivatives, such as trimetazidine, ranolazine, and aripiprazole. These compounds share a common piperazine core but differ in their substituents and overall structure, which can lead to differences in their biological activities and therapeutic applications
Eigenschaften
IUPAC Name |
N-cyclohexyl-4-(2-hydroxyphenyl)piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3OS/c21-16-9-5-4-8-15(16)19-10-12-20(13-11-19)17(22)18-14-6-2-1-3-7-14/h4-5,8-9,14,21H,1-3,6-7,10-13H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHSJOKWXOVZODV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)N2CCN(CC2)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-{3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-(2-thienyl)-1,3-oxazol-5(4H)-one](/img/structure/B6070923.png)
![2-(1-Acetylpiperidin-4-yl)-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6070930.png)
![2-(3,4-dimethylphenoxy)-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B6070943.png)
![2-(dimethylamino)-N-[5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl]acetamide](/img/structure/B6070944.png)

![7-[(1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6070949.png)

![7-HYDROXY-N-[(E)-1-(2-HYDROXYPHENYL)METHYLIDENE]-2-(TRIFLUOROMETHYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOHYDRAZIDE](/img/structure/B6070953.png)
![N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B6070962.png)
![4-chloro-N'-[4-(diethylamino)-2-hydroxybenzylidene]-1-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B6070967.png)

![2-[4-[[(E)-(4-methoxyphenyl)methylideneamino]-methylamino]-6-methylpyrimidin-2-yl]phenol](/img/structure/B6071000.png)

![N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-methylbenzamide](/img/structure/B6071022.png)
